(Carboethoxymethyl)triphenylphosphonium chloride hydrate
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Overview
Description
Preparation Methods
The synthesis of (Carboethoxymethyl)triphenylphosphonium chloride hydrate typically involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by the addition of hydrochloric acid to form the chloride salt. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(Carboethoxymethyl)triphenylphosphonium chloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: The compound is known to participate in substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Carboethoxymethyl)triphenylphosphonium chloride hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Carboethoxymethyl)triphenylphosphonium chloride hydrate involves its interaction with various molecular targets. In organic synthesis, it acts as a source of the phosphonium ylide, which can react with carbonyl compounds to form alkenes. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar compounds to (Carboethoxymethyl)triphenylphosphonium chloride hydrate include:
Triphenylphosphine: A precursor in the synthesis of the compound.
Ethyl bromoacetate: Another precursor used in its synthesis.
Phosphonium ylides: Compounds with similar reactivity in Wittig reactions.
What sets this compound apart is its specific structure and reactivity, which make it useful in a variety of research applications .
Properties
Molecular Formula |
C22H24ClO3P |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;chloride;hydrate |
InChI |
InChI=1S/C22H22O2P.ClH.H2O/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;;/h3-17H,2,18H2,1H3;1H;1H2/q+1;;/p-1 |
InChI Key |
ZKHDRYQWELRXHF-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.O.[Cl-] |
Origin of Product |
United States |
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